(3R)-3-Hydroxytetradeca-5,8-dienoic acid
Description
(3R)-3-Hydroxytetradeca-5,8-dienoic acid is a β-hydroxy polyunsaturated fatty acid (PUFA) with a 14-carbon backbone, characterized by double bonds at the 5,8-positions (Z-configuration) and a hydroxyl group at the 3R stereocenter. This compound is a critical biosynthetic precursor in the production of lipstatin, a pancreatic lipase inhibitor produced by Streptomyces toxytricini . Lipstatin’s β-lactone ring structure is derived from the condensation of (3R)-3-hydroxytetradeca-5,8-dienoyl-CoA and octanoyl-CoA, mediated by the LstA/LstB enzyme complex . The hydroxyl group at the 3R position is essential for the formation of the β-lactone moiety, which confers lipstatin’s biological activity .
Properties
CAS No. |
202601-25-0 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(3R)-3-hydroxytetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h6-7,9-10,13,15H,2-5,8,11-12H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI Key |
OYFKCEXKPUVCLL-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCC=CCC=CC[C@H](CC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxytetradeca-5,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetradecanoic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.
Formation of Double Bonds: The double bonds at the fifth and eighth positions can be introduced via dehydrogenation reactions or by using specific alkenylation techniques.
Industrial Production Methods
Industrial production of (3R)-3-Hydroxytetradeca-5,8-dienoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxytetradeca-5,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketotetradeca-5,8-dienoic acid.
Reduction: Formation of 3-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradeca-5,8-dienoic acid derivatives.
Scientific Research Applications
(3R)-3-Hydroxytetradeca-5,8-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxytetradeca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: Modulation of lipid metabolism and anti-inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3R)-3-hydroxytetradeca-5,8-dienoic acid becomes apparent when compared to related fatty acids and derivatives. Below is a detailed analysis:
Structural Comparison
Research Findings and Implications
- Gene Disruption Studies: Inactivation of pccB in S. toxytricini reduced lipstatin production by 80% but increased tetradeca-5,8-dienoic acid levels 4.5-fold, confirming the hydroxylation step’s dependency on ACCase activity .
- Stereochemical Specificity :
The 3R configuration is enzymatically enforced by LstA/LstB, as mutations in these proteins abolish lipstatin synthesis . - Biotechnological Optimization: Fed-batch fermentation with precursor supplementation (e.g., octanoic acid) enhances lipstatin yields, underscoring the industrial relevance of (3R)-3-hydroxytetradeca-5,8-dienoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
